molecular formula C7H2BrClF2O B1411096 2-Bromo-3,4-difluorobenzoyl chloride CAS No. 1805502-29-7

2-Bromo-3,4-difluorobenzoyl chloride

Cat. No.: B1411096
CAS No.: 1805502-29-7
M. Wt: 255.44 g/mol
InChI Key: UVFFRAAQRJWYMI-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-difluorobenzoyl chloride typically involves the introduction of bromine and fluorine atoms onto a benzoyl chloride framework. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the benzene ring in the presence of catalysts such as iron(III) bromide (FeBr3) and antimony pentachloride (SbCl5). The reaction conditions often require controlled temperatures and anhydrous environments to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-Bromo-3,4-difluorobenzyl alcohol.

    Oxidation Reactions: Oxidation can convert the compound into 2-Bromo-3,4-difluorobenzoic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,4-difluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in chemical synthesis to introduce the 2-Bromo-3,4-difluorobenzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorobenzoyl chloride
  • 3-Bromo-2,4-difluorobenzoyl chloride
  • 2,4-Difluorobenzoyl chloride

Uniqueness

2-Bromo-3,4-difluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other difluorobenzoyl chlorides. This uniqueness makes it valuable in certain synthetic applications where precise control over the substitution pattern is required .

Properties

IUPAC Name

2-bromo-3,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-5-3(7(9)12)1-2-4(10)6(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFRAAQRJWYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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